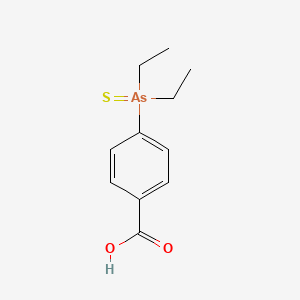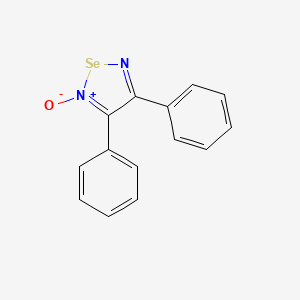![molecular formula C15H33ClO3Si B14629463 Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol CAS No. 53605-79-1](/img/structure/B14629463.png)
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol is a specialized organic compound that combines the properties of acetic acid and a silyl-protected alcohol. This compound is of interest due to its unique structure, which includes a chloro(dimethyl)silyl group attached to an undecanol chain. The presence of the silyl group provides specific reactivity and stability characteristics that make this compound valuable in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol typically involves multiple steps. One common approach is to start with the undecanol backbone and introduce the silyl group through a chlorosilane reagent. The reaction conditions often require a base to facilitate the nucleophilic substitution reaction. For example, the reaction between 11-undecanol and chlorodimethylsilane in the presence of a base like triethylamine can yield the desired silyl-protected alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the silyl group, yielding the free alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group yields a ketone or aldehyde, while substitution reactions can introduce various functional groups at the chloro position.
科学的研究の応用
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis, allowing selective reactions to occur at other functional groups.
Biology: Employed in the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of specialty chemicals and materials where controlled reactivity is essential.
作用機序
The mechanism of action of acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol involves the reactivity of the silyl group. The chloro(dimethyl)silyl group can be selectively removed under mild conditions, revealing the free alcohol. This selective deprotection allows for precise control over the reactivity of the compound in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.
類似化合物との比較
Similar Compounds
Trimethylsilyl-protected alcohols: Similar in providing protection to hydroxyl groups but differ in the number of methyl groups attached to the silicon atom.
Tert-butyldimethylsilyl-protected alcohols: Offer greater steric hindrance and stability compared to dimethylsilyl groups.
Methoxymethyl-protected alcohols: Provide protection through an ether linkage, offering different reactivity and stability profiles.
Uniqueness
Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol is unique due to its specific combination of a long undecanol chain and a chloro(dimethyl)silyl group. This structure provides a balance of reactivity and stability, making it suitable for applications requiring selective protection and deprotection of hydroxyl groups.
特性
CAS番号 |
53605-79-1 |
|---|---|
分子式 |
C15H33ClO3Si |
分子量 |
324.96 g/mol |
IUPAC名 |
acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol |
InChI |
InChI=1S/C13H29ClOSi.C2H4O2/c1-16(2,14)13-11-9-7-5-3-4-6-8-10-12-15;1-2(3)4/h15H,3-13H2,1-2H3;1H3,(H,3,4) |
InChIキー |
CCPHOLYTFLCQAM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C[Si](C)(CCCCCCCCCCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)
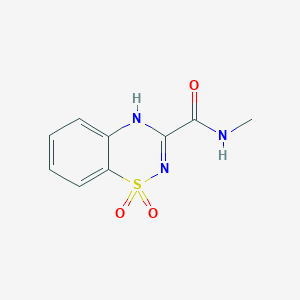
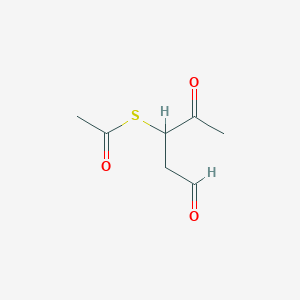
![Acetic acid;[2-(2-hydroxyethyl)cyclopenten-1-yl] acetate](/img/structure/B14629425.png)
![5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one](/img/structure/B14629429.png)
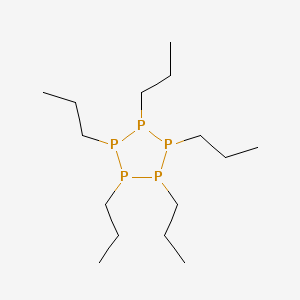
![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-methylbenzene)](/img/structure/B14629443.png)
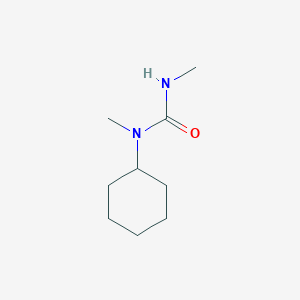
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
